"N-Boc-N-isopropylamino-acetic acid synthesis protocol"
"N-Boc-N-isopropylamino-acetic acid synthesis protocol"
An In-depth Technical Guide to the Synthesis of N-Boc-N-isopropylamino-acetic acid
This guide provides a comprehensive overview of the synthesis of N-Boc-N-isopropylamino-acetic acid, a valuable building block for researchers, scientists, and professionals in drug development. N-alkylated amino acids are crucial components in medicinal chemistry, often incorporated into peptides and peptidomimetics to enhance metabolic stability, conformational rigidity, and biological activity. This document details a common and effective synthetic pathway, including experimental protocols, quantitative data, and process visualizations.
Synthesis Pathway Overview
The preparation of N-Boc-N-isopropylamino-acetic acid is typically achieved through the N-alkylation of a protected glycine precursor. A robust and widely applicable method involves the formation of a dianion from N-Boc-glycine using a strong, hindered base, followed by selective alkylation of the nitrogen atom with an isopropyl halide.[1] This approach prevents undesired O-alkylation of the carboxylate group and ensures a high yield of the target compound.
The overall process can be visualized as a two-stage logical flow:
Caption: Logical flow from glycine to the final product.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis.
Protocol 1: Synthesis of N-(tert-Butoxycarbonyl)glycine (N-Boc-glycine)
This initial step involves the protection of the amino group of glycine using di-tert-butyl dicarbonate ((Boc)₂O).[2]
Materials:
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Glycine
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Sodium bicarbonate (NaHCO₃)
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Deionized water
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Ethyl acetate
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Hydrochloric acid (1M HCl)
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Saturated brine solution
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In a round-bottom flask, dissolve glycine (1.0 eq.) and sodium bicarbonate (2.0 eq.) in deionized water. Stir the mixture until all solids are dissolved.
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Reagent Addition: Add a solution of di-tert-butyl dicarbonate (1.1 eq.) in a suitable organic solvent (like dioxane or THF) to the aqueous mixture.
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Reaction Execution: Stir the resulting biphasic mixture vigorously at room temperature for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
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Work-up:
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Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted (Boc)₂O.
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Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.
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Extract the product from the acidified aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic extracts and wash with a saturated brine solution.
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-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure (rotary evaporation) to yield N-Boc-glycine, typically as a white solid.
Protocol 2: Synthesis of N-Boc-N-isopropylamino-acetic acid
This protocol details the N-alkylation of the prepared N-Boc-glycine. The use of a hindered alkoxide base like potassium tert-butoxide (KOtBu) is crucial for forming the dianion necessary for selective N-alkylation.[1]
Materials:
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N-Boc-glycine
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Potassium tert-butoxide (KOtBu)
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2-Iodopropane (or 2-Bromopropane)
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Anhydrous tetrahydrofuran (THF)
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Aqueous ammonium sulfate ((NH₄)₂SO₄) solution (weak acid quench)[1]
-
Diethyl ether
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Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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Reaction Setup: In an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-glycine (1.0 eq.) in anhydrous THF.
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Base Addition: Cool the solution to below -20 °C using a dry ice/acetone bath. Slowly add potassium tert-butoxide (2.2 eq.) portion-wise, ensuring the temperature remains low. Stir the resulting slurry for 2 hours at this temperature to ensure complete formation of the dianion.[1]
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Alkylation: Add 2-iodopropane (2.2 eq.) dropwise to the reaction mixture via a syringe.
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Reaction Execution: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction's progress by TLC.
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Work-up and Isolation:
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium sulfate.[1]
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Remove the THF under reduced pressure.
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Dilute the remaining residue with water and wash with diethyl ether to remove unreacted alkyl halide and other non-polar impurities.
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Acidify the aqueous layer to a pH of 2-3 with 1M HCl and extract the product with ethyl acetate or diethyl ether (3 x volumes).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[4]
-
-
Purification: Filter off the drying agent and concentrate the solvent by rotary evaporation to yield the crude product. Further purification can be achieved via column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the quantitative data for the N-alkylation protocol (Protocol 2), based on a 10 mmol scale of the starting material, N-Boc-glycine.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |
| N-Boc-glycine | C₇H₁₃NO₄ | 175.18 | 1.0 | 10.0 | 1.75 g |
| Potassium tert-butoxide | C₄H₉KO | 112.21 | 2.2 | 22.0 | 2.47 g |
| 2-Iodopropane | C₃H₇I | 169.99 | 2.2 | 22.0 | 1.90 mL |
| Anhydrous THF | C₄H₈O | 72.11 | - | - | ~100 mL |
| Product | C₁₀H₁₉NO₄ | 217.26 | - | - | ~2.17 g (Th.) |
Note: Th. = Theoretical yield.
Mandatory Visualizations
Experimental Workflow Diagram
The following diagram illustrates the step-by-step workflow for the N-alkylation of N-Boc-glycine.
Caption: Workflow for the synthesis of N-Boc-N-isopropylamino-acetic acid.
